molecular formula C13H11F3N2O2 B1411092 N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine CAS No. 1993797-62-8

N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine

Cat. No.: B1411092
CAS No.: 1993797-62-8
M. Wt: 284.23 g/mol
InChI Key: CSQFVBKKGCSZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a hydroxy group, a methyl group, and a trifluoromethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the furan ring, followed by the introduction of the trifluoromethyl-phenyl group through a Friedel-Crafts acylation. The hydroxy and carboxamidine groups can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboxamidine group can be reduced to form an amine.

    Substitution: The trifluoromethyl-phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group could yield a furanone derivative, while reduction of the carboxamidine group could yield a furan-3-amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving furan derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological processes being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine include other furan derivatives with different substituents, such as:

  • 2-Methyl-5-phenylfuran-3-carboxamidine
  • N-Hydroxy-2-methyl-5-(4-chlorophenyl)-furan-3-carboxamidine
  • 2-Methyl-5-(4-trifluoromethyl-phenyl)furan-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N'-hydroxy-2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-7-10(12(17)18-19)6-11(20-7)8-2-4-9(5-3-8)13(14,15)16/h2-6,19H,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQFVBKKGCSZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine
Reactant of Route 3
N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine
Reactant of Route 4
N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine
Reactant of Route 5
N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.